molecular formula C8H4BrF2N B2831180 4-bromo-5,7-difluoro-1H-indole CAS No. 1381878-59-6

4-bromo-5,7-difluoro-1H-indole

Cat. No.: B2831180
CAS No.: 1381878-59-6
M. Wt: 232.028
InChI Key: UJXYLPBQFUZOSP-UHFFFAOYSA-N
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Description

“4-bromo-5,7-difluoro-1H-indole” is a chemical compound with the molecular formula C8H4BrF2N . It has a molecular weight of 232.03 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrF2N/c9-7-4-1-2-12-8(4)6(11)3-5(7)10/h1-3,12H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Fluoroindolecarboxylic Acids

A study by Schlosser et al. (2006) described a rational approach to synthesize all twelve indolecarboxylic acids that carry both a fluorine substituent and a carboxy group. This method is applicable to the synthesis of derivatives of fluoroindoles, including 4-bromo-5,7-difluoro-1H-indole, through various strategies such as direct preparation, halogen/metal permutation, or halogen/metal permutation trapped with carbon dioxide. This synthesis route highlights the flexibility and simplicity of accessing fluoroindole derivatives for further chemical exploration Schlosser, Ginanneschi, & Leroux, 2006.

Photoreactive Indole Derivatives for Bioanalysis

Murai et al. (2012) synthesized photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from corresponding bromoindole derivatives, including compounds structurally related to this compound. These compounds serve as the foundation for creating various bioactive indole metabolites useful in biological functional analysis through diazirine-based photoaffinity labeling. This application underscores the role of bromo- and difluoro-indole derivatives in developing tools for biochemical research Murai, Masuda, Sakihama, Hashidoko, Hatanaka, & Hashimoto, 2012.

Copper-Catalyzed C–C Coupling and Cyclization

Lee et al. (2018) demonstrated the use of 2-(2-bromoaryl)-1H-indoles, related to this compound, in copper-catalyzed C–C coupling and cyclization with 1,3-diketones. This process facilitates the synthesis of indolo[2,1-a]isoquinolines, showcasing the utility of bromoindoles in constructing complex heterocyclic structures through efficient catalytic methods Lee, Dao, Kim, & Cho, 2018.

Mechanism of Action

Target of Action

4-Bromo-5,7-difluoro-1H-indole is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.

Safety and Hazards

The safety data sheet for “4-bromo-5,7-difluoro-1H-indole” is available . It’s important to avoid breathing in the compound and to avoid contact with skin and eyes. Use personal protective equipment when handling this compound .

Future Directions

Indole derivatives, including “4-bromo-5,7-difluoro-1H-indole”, have a wide range of potential applications in medicine and biology . They are being actively researched for their potential uses in treating various diseases .

Properties

IUPAC Name

4-bromo-5,7-difluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-4-1-2-12-8(4)6(11)3-5(7)10/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXYLPBQFUZOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=C(C=C2F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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